4-(2-Methylpropoxy)-3-(trifluoromethyl)benzaldehyde
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Overview
Description
4-(2-Methylpropoxy)-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C12H13F3O2 It is characterized by the presence of a trifluoromethyl group and an aldehyde functional group attached to a benzene ring, along with a 2-methylpropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde functional group onto a benzene ring. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethylbenzene derivative is reacted with an appropriate acylating agent under acidic conditions to introduce the aldehyde group. The 2-methylpropoxy group can be introduced through an etherification reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropoxy)-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Methylpropoxy)-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(2-Methylpropoxy)-3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methylpropoxy)-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropoxy)-3-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions. The aldehyde group can also participate in covalent bonding with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpropoxy)-2-(trifluoromethyl)benzaldehyde
- 2-(2-Methylpropoxy)-5-(trifluoromethoxy)benzaldehyde
- 4-(2-Methylpropoxy)-2-(trifluoromethyl)benzoic acid
Uniqueness
4-(2-Methylpropoxy)-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and potential applications. The presence of the trifluoromethyl group imparts unique electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(2-methylpropoxy)-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-8(2)7-17-11-4-3-9(6-16)5-10(11)12(13,14)15/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMZDCKTULVWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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